molecular formula C18H18O7 B13855313 4-Biphenylyl Glucuronide

4-Biphenylyl Glucuronide

Cat. No.: B13855313
M. Wt: 346.3 g/mol
InChI Key: RFZQPUBFBMWPMZ-PDHYLSHYSA-N
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Description

4-Biphenylyl Glucuronide is a metabolite of 4-Phenylphenol, a compound used in the synthesis of various derivatives with significant biological activities . This compound is part of the glucuronide family, which plays a crucial role in the detoxification processes in the body by making substances more water-soluble for easier excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glucuronides, including 4-Biphenylyl Glucuronide, typically involves the conjugation of glucuronic acid with the target molecule. This process can be achieved through chemical synthesis or enzymatic methods. Chemical synthesis often employs the trichloroacetimidate procedure, which involves the reaction of glucuronic acid derivatives with the target molecule under mild conditions .

Industrial Production Methods: Industrial production of glucuronides may involve large-scale enzymatic synthesis using recombinant enzymes such as UDP-glucuronosyltransferases. These enzymes facilitate the transfer of glucuronic acid from uridine diphosphate glucuronic acid to the target molecule, ensuring high specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Biphenylyl Glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and conjugation. Hydrolysis of glucuronides can occur under acidic or basic conditions, leading to the release of the parent compound and glucuronic acid .

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions.

    Oxidation: Catalysts such as peroxidases or metal ions.

    Conjugation: Enzymatic reactions using UDP-glucuronosyltransferases.

Major Products Formed: The primary product of hydrolysis is the parent compound, 4-Phenylphenol, and glucuronic acid. Oxidation reactions may lead to the formation of various oxidized derivatives depending on the specific conditions and reagents used .

Mechanism of Action

The primary mechanism of action of 4-Biphenylyl Glucuronide involves its role in phase II metabolism, where it facilitates the detoxification of xenobiotics by making them more water-soluble for excretion. This process is catalyzed by UDP-glucuronosyltransferases, which transfer glucuronic acid from uridine diphosphate glucuronic acid to the target molecule . The resulting glucuronides are more easily excreted from the body through urine or bile .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H18O7

Molecular Weight

346.3 g/mol

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(4-phenylphenoxy)oxane-2-carboxylic acid

InChI

InChI=1S/C18H18O7/c19-13-14(20)16(17(22)23)25-18(15(13)21)24-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-16,18-21H,(H,22,23)/t13-,14-,15+,16-,18?/m0/s1

InChI Key

RFZQPUBFBMWPMZ-PDHYLSHYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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